Cas no 2034419-53-7 (1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea)

1-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea is a specialized triazine-based urea derivative with potential applications in agrochemical and pharmaceutical research. Its structure incorporates a thiophene moiety and dimethylamino-substituted triazine core, which may enhance binding affinity and selectivity in target interactions. The compound's design suggests utility as an intermediate or active ingredient in crop protection agents, leveraging its potential herbicidal or fungicidal properties. Its well-defined molecular architecture allows for precise modifications, making it valuable in structure-activity relationship studies. The presence of electron-donating dimethylamino groups could improve solubility and stability, while the thiophene ring may contribute to bioactivity. Suitable for controlled synthesis and formulation development in advanced chemical applications.
1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea structure
2034419-53-7 structure
Product Name:1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea
CAS No:2034419-53-7
MF:C13H19N7OS
MW:321.401259660721
CID:5790847
PubChem ID:121016884
Update Time:2025-06-09

1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • F6438-3603
    • 2034419-53-7
    • 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea
    • 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea
    • AKOS026700958
    • 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea
    • Inchi: 1S/C13H19N7OS/c1-19(2)11-15-9(16-12(18-11)20(3)4)8-14-13(21)17-10-6-5-7-22-10/h5-7H,8H2,1-4H3,(H2,14,17,21)
    • InChI Key: CFUUBPZKJHPQJE-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1NC(NCC1N=C(N=C(N=1)N(C)C)N(C)C)=O

Computed Properties

  • Exact Mass: 321.13717943g/mol
  • Monoisotopic Mass: 321.13717943g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 115Ų

1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea Pricemore >>

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Additional information on 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea

Comprehensive Overview of 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea (CAS No. 2034419-53-7)

The compound 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea, identified by its CAS No. 2034419-53-7, is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a triazine core and a thiophene moiety, makes it a subject of growing interest among scientists and industry professionals. This article delves into its properties, applications, and relevance to contemporary research trends, addressing common queries and emerging topics in the field.

One of the most frequently searched questions about this compound revolves around its synthetic pathways and reactivity. The triazine scaffold, known for its electron-deficient nature, enables diverse functionalization, making it a versatile intermediate in organic synthesis. Researchers often explore its urea linkage and thiophene ring for modifications, aiming to enhance bioactivity or tailor physicochemical properties. Recent studies highlight its potential as a kinase inhibitor or herbicide precursor, aligning with the rising demand for targeted therapies and sustainable agriculture solutions.

In the context of drug discovery, the compound’s hydrogen-bonding capacity and aromatic stacking properties are of particular interest. These features are critical for designing molecules with high binding affinity to biological targets. For instance, the dimethylamino groups on the triazine ring may contribute to solubility and metabolic stability, addressing common challenges in pharmacokinetic optimization. Such attributes resonate with current trends in precision medicine and computational chemistry, where AI-driven molecular modeling accelerates lead compound identification.

Another hot topic is the compound’s role in material science. The integration of thiophene derivatives into organic semiconductors has gained traction due to their conductive properties. While 2034419-53-7 is not yet widely studied in this domain, its structural motifs suggest untapped potential for optoelectronic applications, such as OLEDs or sensors. This aligns with global efforts to develop eco-friendly alternatives to conventional inorganic materials.

From an analytical chemistry perspective, characterizing this compound requires advanced techniques like HPLC-MS and NMR spectroscopy. Users often search for spectral data or chromatographic methods to ensure purity and identity, reflecting the need for reliable quality control in research. Additionally, its stability under various conditions is a recurring query, especially for those exploring formulation development.

Environmental and regulatory considerations are also pivotal. While the compound is not classified as hazardous, its biodegradability and ecotoxicological profile warrant investigation, given the increasing emphasis on green chemistry. Researchers are actively seeking benign synthetic routes and catalytic processes to minimize waste, a trend mirrored in industry-wide sustainability initiatives.

In summary, 1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-(thiophen-2-yl)urea represents a multifaceted tool for innovation across disciplines. Its intersection with drug development, agrochemicals, and advanced materials positions it at the forefront of modern chemistry. By addressing both fundamental properties and cutting-edge applications, this overview caters to the curiosity of academia and industry alike, while adhering to SEO best practices through strategic keyword integration.

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